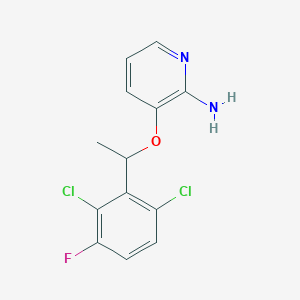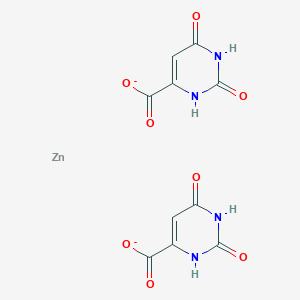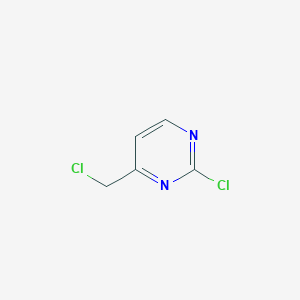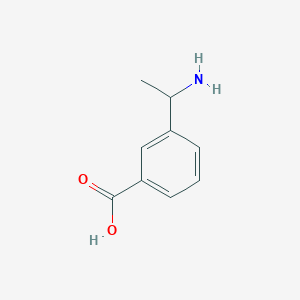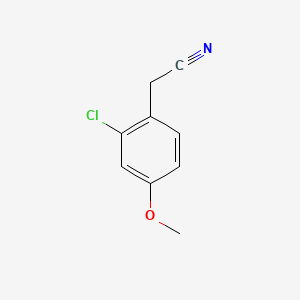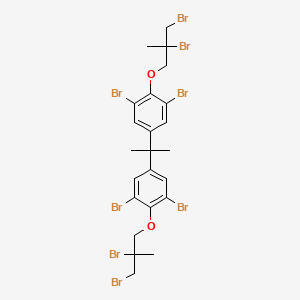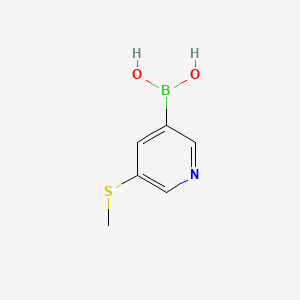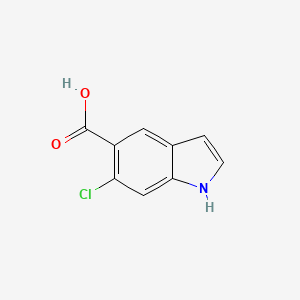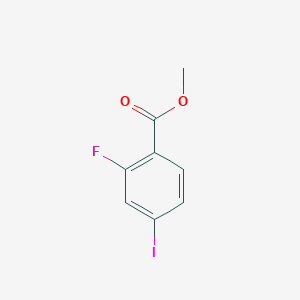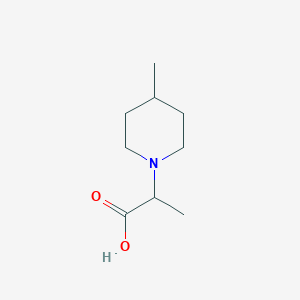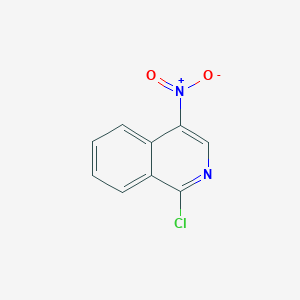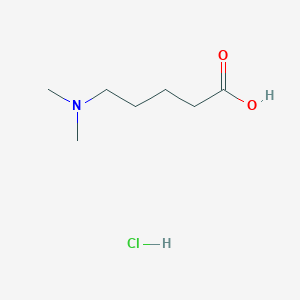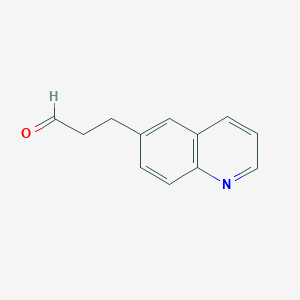
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide is a complex organic compound with a molecular formula of C27H29NaO5S[_{{{CITATION{{{_1{sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis5 ... - ChemBK. It is known for its unique chemical properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include phenol derivatives and sulfur-containing compounds. The reaction conditions involve controlled temperatures, specific catalysts, and precise stoichiometric ratios to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using advanced chemical reactors and continuous flow processes. These methods ensure high purity and yield, making the compound suitable for various applications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions often use halogenating agents or nucleophiles.
Major Products Formed:
Oxidation products include sulfonic acids and sulfoxides.
Reduction products may include hydroxylated derivatives.
Substitution reactions can yield halogenated or alkylated derivatives.
Scientific Research Applications
The compound finds applications in various scientific fields:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed as a pH indicator in biological research.
Medicine: Investigated for potential therapeutic uses in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: Interacts with enzymes, receptors, and other biomolecules.
Pathways Involved: Influences metabolic pathways, signaling cascades, and cellular processes.
Comparison with Similar Compounds
Sodium hydrogen 4,4'-(3H-1,2-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide
Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(5-methyl-2-(1-methylethyl)phenolate) S,S-dioxide
Uniqueness: Sodium hydrogen 4,4'-(3H-2,1-benzoxathiol-3-ylidene)bis(3-methylphenolate) S,S-dioxide is unique due to its specific structural features and reactivity profile, which distinguish it from other similar compounds.
Properties
CAS No. |
62625-31-4 |
|---|---|
Molecular Formula |
C21H17NaO5S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
sodium;4-[3-(4-hydroxy-2-methylphenyl)-2,2-dioxo-1,2λ6-benzoxathiol-3-yl]-3-methylphenolate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)26-27(21,24)25;/h3-12,22-23H,1-2H3;/q;+1/p-1 |
InChI Key |
KMXOGGPOKJLSPQ-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=C(C=C(C=C4)[O-])C.[Na+] |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3OS2(=O)=O)C4=C(C=C(C=C4)[O-])C.[Na+] |
| 67763-22-8 | |
Related CAS |
2303-01-7 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


